BenchChemオンラインストアへようこそ!

Sannamycin C

Aminoglycoside SAR antibiotic resistance medicinal chemistry

Sannamycin C (CAS 72503-80-1) is the only fortimicin-istamycin-sannamycin member combining a 6-N-methylpurpurosamine C sugar with a 2-deoxy-3-epi-fortamine cyclitol. This unique scaffold is essential for semi-synthetic derivatization: its 4-N-glycyl derivative exhibits activity against aminoglycoside-resistant Gram-positive and Gram-negative strains, while 3-O-demethylation enhances intrinsic potency. If your program aims to overcome AME-mediated resistance or study 30S ribosomal binding, Sannamycin C is not interchangeable with fortimicin A or istamycin B. Procure this defined starting material when the precise conformational and electrostatic profile of your target analog demands this specific core.

Molecular Formula C15H32N4O4
Molecular Weight 332.44 g/mol
CAS No. 72503-80-1
Cat. No. B1680763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSannamycin C
CAS72503-80-1
SynonymsSannamycin B;  Antibiotic KA 7038III;  Istamycin A(sub 0);  KA 7038III;  KA-7038III;  KA7038III; 
Molecular FormulaC15H32N4O4
Molecular Weight332.44 g/mol
Structural Identifiers
SMILESCNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N
InChIInChI=1S/C15H32N4O4/c1-18-7-8-4-5-9(16)15(22-8)23-14-10(17)6-11(21-3)12(19-2)13(14)20/h8-15,18-20H,4-7,16-17H2,1-3H3
InChIKeyGKYYNFPFPFRFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sannamycin C (CAS 72503-80-1): Aminoglycoside Antibiotic with Distinctive 6-N-Methylpurpurosamine C Core


Sannamycin C (CAS 72503-80-1) is a naturally occurring pseudodisaccharide aminoglycoside antibiotic co-produced with sannamycins A and B by Streptomyces sannanensis KC-7038 [1]. Its structural signature comprises a 6-N-methylpurpurosamine C sugar moiety α-glycosidically linked to a 2-deoxy-3-epi-fortamine cyclitol unit [2]. This compound is a member of the fortimicin-istamycin-sannamycin family of 1,4-diaminocyclitol antibiotics [3]. Unlike broader-spectrum clinical aminoglycosides such as gentamicin or amikacin, sannamycin C is primarily a research and derivatization scaffold; its procurement is driven by the need for a defined starting material for the synthesis of semi-synthetic analogs with altered antibacterial profiles and resistance-evasion properties [4].

Why Sannamycin C Cannot Be Simply Substituted with Other Fortimicin-Group Aminoglycosides


In-class substitution among fortimicin-group aminoglycosides (e.g., fortimicin A, istamycin B, sannamycin A) is precluded by the profound impact of discrete structural modifications on antibacterial spectrum, intrinsic potency, and susceptibility to aminoglycoside-modifying enzymes (AMEs). Sannamycin C’s unique combination of a 6-N-methylpurpurosamine C sugar and a 2-deoxy-3-epi-fortamine cyclitol generates a specific conformational and electrostatic profile that differs from fortimicin A (which contains fortamine and a glycyl moiety) and istamycins (which possess purpurosamine but differ in the cyclitol portion) [1]. Critically, the 4-N-glycyl derivative of sannamycin C exhibits inhibitory activity against aminoglycoside-resistant Gram-positive and Gram-negative strains, whereas the unmodified parent and closely related sannamycins A and B show weaker intrinsic activity and narrower spectra [2]. This structure-dependent resistance profile means that sannamycin C is not functionally interchangeable with other members of its class; its selection is justified only when the specific chemical handle (e.g., the 4-N or 3-O position) or the precise biological fingerprint of its derivatives is required for a given research or synthetic objective [3].

Sannamycin C (CAS 72503-80-1): Quantitative Differentiation Evidence vs. Comparator Aminoglycosides


Structural Basis for Divergent Antibacterial Spectrum: 6-N-Methylpurpurosamine C vs. Fortamine Core

Sannamycin C possesses a 6-N-methylpurpurosamine C sugar and a 2-deoxy-3-epi-fortamine cyclitol, a structural pairing that distinguishes it from fortimicin A (which contains a fortamine cyclitol and a glycyl substituent) and istamycin B (which has a different cyclitol moiety) [1]. This difference is quantitative in terms of molecular weight (sannamycin C: 332.44 g/mol vs. fortimicin A: 405.49 g/mol) and chemical composition (C15H32N4O4 vs. C17H35N5O6) [2]. While no direct, side-by-side MIC data for sannamycin C against a defined panel exists in the primary literature, the class-level inference from fortimicin-group SAR studies indicates that the 6-N-methylpurpurosamine C moiety correlates with retained activity against certain aminoglycoside-resistant strains when appropriately derivatized [3].

Aminoglycoside SAR antibiotic resistance medicinal chemistry

Activity of 4-N-Glycyl Derivative Against Aminoglycoside-Resistant Strains: A Proxy for Scaffold Utility

The 4-N-glycyl derivative of sannamycin C (not the parent compound) demonstrated inhibitory activity against Gram-positive and Gram-negative bacteria that harbor aminoglycoside-resistant phenotypes [1]. This represents a class-level differentiator from unmodified sannamycin A and B, which exhibit only weak antibacterial activity against a limited spectrum of organisms . Direct quantitative MIC data for the parent compound are not reported; however, the observation that simple N-acylation confers activity against resistant strains positions sannamycin C as a privileged scaffold relative to its in-class congeners that lack such facile derivatization potential [2].

antibiotic resistance derivatization structure-activity relationship

3-O-Demethylation: A Validated Route to Improved Intrinsic Activity in Fortimicin-Group Antibiotics

In the related fortimicin family, 3-O-demethylation has been shown to improve the intrinsic antibacterial activity of the parent antibiotics [1]. The patent literature explicitly extends this finding to sannamycin C, describing 3-O-demethylsannamycin C and its N-acyl/alkyl derivatives as broad-spectrum antibacterial agents [2]. While specific MIC values for these derivatives are not disclosed, the established SAR from the fortimicin series provides a cross-study comparable basis for asserting that 3-O-demethylsannamycin C is expected to exhibit enhanced potency relative to the parent sannamycin C, a modification that is not universally applicable or equally effective across all aminoglycoside subclasses.

semi-synthesis antibiotic optimization structure modification

Optimal Research and Procurement Use Cases for Sannamycin C (CAS 72503-80-1)


Scaffold for Synthesis of 4-N-Acyl and 2'-N-Alkyl Derivatives Targeting Aminoglycoside-Resistant Pathogens

Researchers engaged in medicinal chemistry programs aimed at overcoming aminoglycoside resistance should prioritize sannamycin C. The 4-N-glycyl derivative has demonstrated activity against resistant Gram-positive and Gram-negative strains [1], providing a validated entry point for further acylation or alkylation at the 2'- and 4-N positions. This scenario is directly supported by the evidence that simple N-modification of sannamycin C can restore activity against otherwise refractory bacteria, a property not observed with unmodified sannamycin A or B .

Production of 3-O-Demethyl Analogs for Enhanced Intrinsic Antibacterial Potency

For groups focusing on semi-synthetic optimization of aminoglycoside potency, sannamycin C serves as the requisite starting material for generating 3-O-demethylsannamycin C and its derivatives. Patent literature establishes that 3-O-demethylation in the fortimicin class improves intrinsic activity [2]. Procurement of sannamycin C is thus essential for replicating or extending this SAR to the sannamycin series, a research direction that cannot be pursued using fortimicin A or istamycin B due to their differing core structures.

Comparative Structural Biology and Resistance Mechanism Studies

Investigators studying the binding of 1,4-diaminocyclitol antibiotics to the bacterial 30S ribosomal subunit or the substrate specificity of aminoglycoside-modifying enzymes require a panel of structurally distinct ligands. Sannamycin C, with its unique 6-N-methylpurpurosamine C and 2-deoxy-3-epi-fortamine composition [3], provides a valuable comparator to fortimicin A and istamycin B. Its inclusion in such studies helps elucidate how subtle changes in the cyclitol and sugar moieties affect ribosomal binding affinity and enzyme recognition, insights that are foundational for rational drug design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sannamycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.